Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate is an organic compound that belongs to the class of alpha amino acid amides It is characterized by the presence of a tosylpyrrolidine moiety attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate typically involves the reaction of 4-aminobenzoic acid with tosylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis could also be explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or thiols.
Scientific Research Applications
Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the design of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecule. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(pyrrolidine-2-carboxamido)benzoate
- Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate hydrochloride
Uniqueness
This compound is unique due to the presence of the tosyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.
Properties
IUPAC Name |
methyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-5-11-17(12-6-14)28(25,26)22-13-3-4-18(22)19(23)21-16-9-7-15(8-10-16)20(24)27-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUCFYCDUATRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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